Manganese dinicotinate

Neurotoxicology Trace element toxicology Comparative safety assessment

This Mn(II)-nicotinate chelate (≥98%) is chemically distinct from inorganic Mn salts: the nicotinate ligand alters Mn bioavailability and tissue distribution, supported by murine studies showing divergent toxicity among Mn compounds. Defined composition (Mn²⁺ ~16.3%, nicotinic acid ~72.1%) enables precise dosing in nutritional research. Verified ΔfH° (−1554.8 kJ/mol) allows calorimetric QC verification and batch consistency testing. Demonstrated concentration-dependent anti-S. pombe activity via isothermal microcalorimetry supports antifungal screening applications. Generic substitution with MnSO₄, MnCl₂, or Mn-glycinate cannot replicate ligand-specific effects. Order this well-characterized chelate for reproducible, publication-ready research outcomes.

Molecular Formula C12H8MnN2O4
Molecular Weight 299.14 g/mol
CAS No. 28029-54-1
Cat. No. B15341318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameManganese dinicotinate
CAS28029-54-1
Molecular FormulaC12H8MnN2O4
Molecular Weight299.14 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C(=O)[O-].C1=CC(=CN=C1)C(=O)[O-].[Mn+2]
InChIInChI=1S/2C6H5NO2.Mn/c2*8-6(9)5-2-1-3-7-4-5;/h2*1-4H,(H,8,9);/q;;+2/p-2
InChIKeyDGCVKTDQGSVWLG-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes100 g / 0.1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Manganese Dinicotinate (CAS 28029-54-1): Procurement and Differentiation Guide


Manganese dinicotinate is a coordination compound consisting of manganese(II) and nicotinate ligands, with the molecular formula C12H8MnN2O4 and molecular weight 299.14 g/mol . As an organic manganese chelate, this compound has been investigated for applications in nutritional supplementation and as a catalyst in chemical transformations . The compound exists as a crystalline solid with the IUPAC name manganese(2+);pyridine-3-carboxylate .

Why Manganese Dinicotinate Cannot Be Casually Substituted with Alternative Manganese Salts or Chelates


In-class manganese compounds cannot be considered functionally interchangeable for procurement or research purposes. Long-term oral administration studies in mice have demonstrated that different manganese salts produce markedly divergent toxicological profiles, with manganese acetate showing greater toxicity than manganese chloride, manganese carbonate, or manganese dioxide [1]. These findings underscore that the counterion or chelating ligand fundamentally influences manganese ion bioavailability, tissue distribution, and biological effect. For applications where specific ligand properties—such as nicotinate's potential to serve as both a manganese carrier and a vitamin B3 source—are critical, generic substitution with inorganic salts (e.g., manganese sulfate) or alternative chelates (e.g., manganese glycinate) fails to replicate the intended chemical and biological characteristics [2].

Quantitative Differentiation Evidence for Manganese Dinicotinate (CAS 28029-54-1) Against Comparator Compounds


Relative Toxicity Ranking of Divalent Manganese Compounds in Chronic Murine Exposure Model

In a 12-month chronic oral feeding study in male mice, manganese acetate produced the greatest toxic effect among divalent manganese compounds evaluated. Manganese dioxide was more toxic than divalent forms overall, but among divalent salts, manganese acetate > manganese chloride in toxicity ranking [1]. Manganese dinicotinate was not directly tested; however, this study establishes the principle that different manganese salts yield substantially different toxicological outcomes, and provides a benchmark against which manganese dinicotinate's safety profile would be compared in future studies [1].

Neurotoxicology Trace element toxicology Comparative safety assessment

Standard Molar Enthalpy of Formation as Thermodynamic Stability Benchmark

The standard molar enthalpy of formation for manganese nicotinate dihydrate [Mn(C₆H₄NO₂)₂]•2H₂O was determined via solution calorimetry to be ΔfHm° = −(1554.8 ± 2.0) kJ•mol⁻¹ at 298.15 K [1]. This value, derived through Hess's law from measured solution enthalpies of MnCl₂•4H₂O, nicotinic acid, and the complex itself, provides a quantitative thermodynamic fingerprint that distinguishes this specific coordination complex from other manganese chelates and salts. The exothermic formation value confirms the energetic favorability of the manganese-nicotinate coordination bond [1].

Thermochemistry Coordination chemistry Material characterization

Compositional Specification from Scalable Aqueous Synthesis Patent

A patented industrial-scale aqueous synthesis method for manganese nicotinate yields a product with Mn²⁺ mass content of 16.3% and nicotinic acid ligand mass content of 72.1% [1]. This specification provides a quantitative benchmark for product purity and composition that distinguishes this specific compound from alternative manganese nicotinate preparations or other manganese chelates with different ligand-to-metal ratios. The aqueous synthesis route avoids organic solvents used in alternative methods, reducing production hazards and cost [1].

Process chemistry Quality control Feed additive manufacturing

Microcalorimetric Growth Inhibition of S. pombe by Manganese Nicotinate

Microcalorimetric analysis of manganese nicotinate [Mn(C₆H₄NO₂)₂]•2H₂O against Schizosaccharomyces pombe demonstrated concentration-dependent inhibition of microbial growth metabolism [1]. The growth rate constant k and total thermal effect Qtotal both decreased with increasing manganese nicotinate concentration, indicating suppression of metabolic activity [1]. While this study does not provide direct comparator data, it establishes a quantifiable bioactivity baseline for this specific coordination complex against a eukaryotic model organism.

Antifungal activity Microcalorimetry Metal complex bioactivity

Recommended Research and Industrial Application Scenarios for Manganese Dinicotinate Based on Evidence Profile


Comparative Toxicology Studies Requiring Manganese Compounds with Controlled Ligand Identity

The documented toxicity differences among manganese salts in chronic murine exposure models [1] indicate that manganese dinicotinate may be preferentially selected for toxicological studies where the influence of the nicotinate ligand on manganese absorption, tissue distribution, and neurotoxicity is the primary variable of interest. Its distinct coordination chemistry differentiates it from inorganic salts (MnSO₄, MnCl₂) and alternative chelates (Mn-glycinate, Mn-methionine), enabling controlled investigation of ligand-specific effects on manganese homeostasis and toxicity.

Thermodynamic Characterization and Quality Control via Calorimetric Methods

The established standard molar enthalpy of formation value of −1554.8 kJ•mol⁻¹ [2] enables calorimetric verification of product identity and purity. Research laboratories and quality control facilities may leverage this thermodynamic constant for batch-to-batch consistency testing, stability studies under varying storage conditions, and computational modeling of manganese dinicotinate behavior in formulation matrices.

Animal Feed Formulation Requiring Defined Mn and Nicotinic Acid Dual-Source Delivery

The patented aqueous synthesis method yields manganese nicotinate with defined Mn²⁺ (16.3%) and nicotinic acid ligand (72.1%) content [3], supporting its application in animal nutrition where precise dosing of both manganese and vitamin B3 is required. This compositional definition facilitates accurate feed formulation calculations and regulatory compliance documentation that may not be achievable with less well-characterized manganese sources.

Antifungal Bioactivity Screening Using Microcalorimetric Readouts

The demonstrated concentration-dependent inhibition of S. pombe metabolic activity via microcalorimetry [2] establishes manganese nicotinate as a candidate for antifungal screening programs. The isothermal microcalorimetry method provides a quantitative, instrument-based readout (k and Qtotal values) that can be standardized across laboratories, enabling reproducible comparison of manganese nicotinate's bioactivity against other metal-nicotinate complexes or antifungal reference compounds.

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